molecular formula C24H19N3O2 B6505881 N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide CAS No. 1396684-70-0

N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide

Cat. No.: B6505881
CAS No.: 1396684-70-0
M. Wt: 381.4 g/mol
InChI Key: YZXXLPLLNHWWRH-UHFFFAOYSA-N
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Description

N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyrimidine ring substituted with a phenoxy group at the 2-position and a diphenylacetamide moiety at the 5-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or pyrimidine ring positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Phenol derivatives, halides, nucleophiles, electrophiles, solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups introduced at specific positions on the pyrimidine or phenoxy rings.

Scientific Research Applications

N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of prolyl 4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting antifibrotic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenoxy and diphenylacetamide moieties enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c28-23(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)27-20-16-25-24(26-17-20)29-21-14-8-3-9-15-21/h1-17,22H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXXLPLLNHWWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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